Anti-inflammatory Class Superiority Over Phenylbutazone Established for Pyrazol-1-ylphenylacetic Acids
The genus of pyrazol-1-ylphenylacetic acids to which the target compound belongs has been directly compared with phenylbutazone, the prototypical pyrazolidinedione NSAID, and found to be superior in both acute and chronic inflammation models [1]. Although the quantitative data for the specific n-butyl derivative are not disclosed in the precedence patent, the class-level advantage over phenylbutazone and the prior art of US 3,896,143 provides a baseline expectation of meaningful anti-inflammatory activity [1].
| Evidence Dimension | Anti-inflammatory efficacy (class-level) |
|---|---|
| Target Compound Data | Not explicitly quantified; class demonstrated superiority over phenylbutazone in carrageenin-induced rat paw edema and cotton pellet granuloma assays |
| Comparator Or Baseline | Phenylbutazone (standard NSAID) and compounds of US 3,896,143 |
| Quantified Difference | Class described as 'superior' based on qualitative comparison of dose-response curves in patent specification |
| Conditions | Carrageenin edema of rat hind paw [Winter et al., Proc. Soc. exp. Biol. Med., 111 (1962) 544]; cotton pellet test on the rat [Winter et al., J. Pharmacol. exp. Therap., 141 (1963) 369] |
Why This Matters
For researchers seeking an anti-inflammatory scaffold with a documented advantage over the classic NSAID phenylbutazone, the pyrazol-1-ylphenylacetic acid core—shared by the target compound—represents a structurally distinct and historically validated starting point.
- [1] US4239901A, Pyrazol-1-ylphenylacetic acids, assigned to Byk Gulden Lomberg Chemische Fabrik GmbH, filed 1977-10-13, column 5, lines 176-185. View Source
